

Application Notes and Protocols for ESI-09 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Esi-09	
Cat. No.:	B15566236	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

ESI-09 is a cell-permeable small molecule that acts as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1] It is a non-cyclic nucleotide antagonist that selectively targets both EPAC1 and EPAC2 isoforms with over 100-fold selectivity against Protein Kinase A (PKA), another primary mediator of cAMP signaling.[1][2][3] ESI-09 functions by competitively binding to the cAMP-binding domain of EPAC proteins, which prevents the conformational change necessary for their activation.[1][4] This inhibition blocks the guanine nucleotide exchange factor (GEF) activity of EPAC, thereby preventing the activation of downstream effectors like the small G proteins Rap1 and Rap2, and subsequently pathways involved in cell adhesion, migration, proliferation, and apoptosis.[1][4] These characteristics make ESI-09 a valuable tool for investigating EPAC-mediated signaling pathways.

Data Presentation

The following tables summarize key quantitative data regarding the inhibitory potency and effective concentrations of **ESI-09** in various experimental settings.

Table 1: In Vitro Inhibitory Potency of ESI-09



Target	Assay Condition	Apparent IC50 (μM)	Reference
EPAC1	GEF Activity Assay ([cAMP] = 25 μM)	3.2	[2][3][5]
EPAC1	GEF Activity Assay ([cAMP] = 20 μM)	10.8	[6]
EPAC2	GEF Activity Assay ([cAMP] = 25 μM)	1.4	[2][3][5]
EPAC2	GEF Activity Assay ([cAMP] = 20 μM)	4.4	[6][7]
EPAC2	8-NBD-cAMP Competition Binding	10	[3][5]

Table 2: Selectivity of ESI-09 for EPAC over Protein Kinase A (PKA)

Target	Concentration of ESI-09 (µM)	% Inhibition Assay Condition		Reference
PKA Type Ια	25	Not Significant	cAMP-induced holoenzyme activation	[3]
РКА Туре ΙΙβ	25	Not Significant	cAMP-induced holoenzyme activation	[3]
PKA Type Ια	100	~10%	100 μM cAMP- stimulated activity	[5]
PKA Type II	100	~20%	100 μM cAMP- stimulated activity	[3][5]

Table 3: Recommended Working Concentrations of ESI-09 in Cell Culture



Cell Line	Assay	Effective Concentrati on (µM)	Incubation Time	Observed Effect	Reference
AsPC-1 (Pancreatic Cancer)	Akt Phosphorylati on	1 - 10	5 minutes (pre- treatment)	Inhibition of 007-AM- stimulated Akt phosphorylati on	[4][5]
AsPC-1, PANC-1 (Pancreatic Cancer)	Cell Migration/Inv asion	5	N/A	~60% inhibition	[5]
PANC-1, MiaPaCa-2 (Pancreatic Cancer)	Cell Viability	1 - 10	48 hours	Dose- dependent inhibition of viability	[8]
PANC-1 (Pancreatic Cancer)	Apoptosis	1 - 10	24 hours	Dose- dependent induction of apoptosis	[8]
INS-1 (Rat Pancreatic β- cell)	Insulin Secretion	5 - 10	10 minutes (pre- treatment)	57-100% inhibition of 007-AM- stimulated secretion	[3][5]
Schwann Cells (SC)	Differentiation /Myelination	20	3 - 10 days	Antagonized cAMP-induced differentiation and myelin formation	[2][9]





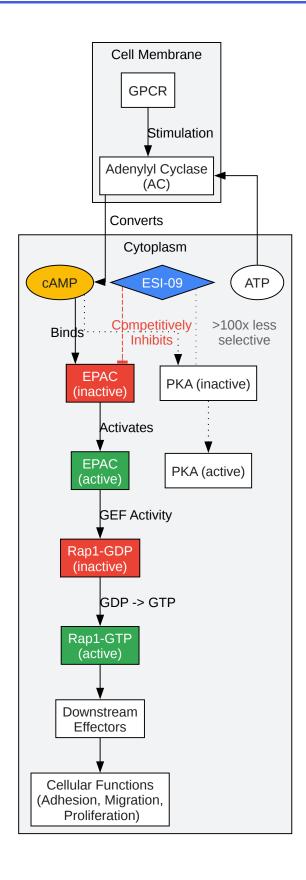


Human					
Umbilical				Significant	
Vein	Bacterial	N/A	30 minutes	reduction in	[2][10]
Endothelial	Invasion	IN/A	30 minutes	intracellular	[2][10]
Cells				bacteria	
(HUVECs)					

Note: A suggested "therapeutic window" for **ESI-09** in cell culture is between 1-10 μ M to avoid potential off-target effects at higher concentrations.[1] It is recommended not to exceed 20 μ M. [6]

Signaling Pathway and Mechanism of Action





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Caption: **ESI-09** competitively inhibits cAMP binding to EPAC, preventing Rap1 activation and downstream signaling.

Experimental Protocols Preparation of ESI-09 Stock Solution

ESI-09 has limited aqueous solubility and should be dissolved in dimethyl sulfoxide (DMSO).[1]

Materials:

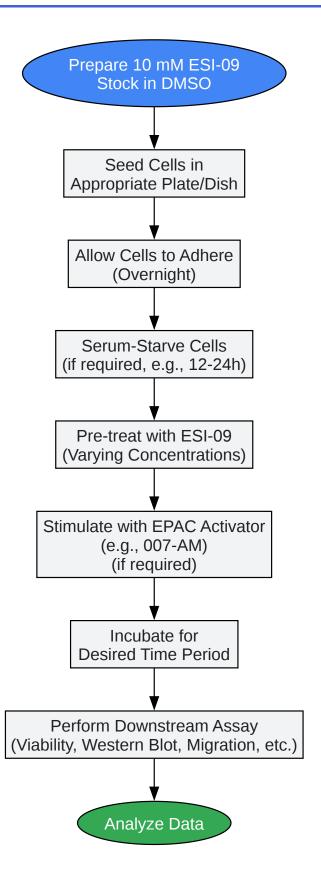
- ESI-09 powder (MW: 330.77 g/mol)
- Dimethyl sulfoxide (DMSO), cell culture grade
- · Sterile microcentrifuge tubes

Procedure:

- To prepare a 10 mM stock solution, dissolve 3.31 mg of ESI-09 powder in 1 mL of DMSO.[1]
- Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution.[1]
- Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to several months.[1]

Note: It is critical to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[1]





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Caption: General experimental workflow for in vitro studies using ESI-09.



Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of ESI-09 on cell proliferation and viability.

Materials:

- Cells of interest (e.g., PANC-1 pancreatic cancer cells)
- Complete culture medium
- 96-well plates
- ESI-09 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
- The next day, treat the cells with various concentrations of ESI-09 (e.g., 0, 1, 2.5, 5, 10, 20 μM) for the desired time period (e.g., 24, 48, or 72 hours).[1]
- Include a vehicle control (DMSO) at the highest concentration used for ESI-09 dilution.[1]
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
- Remove the medium and add solubilization buffer to dissolve the formazan crystals.[1]
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
 [1]
- Calculate cell viability as a percentage of the vehicle-treated control.[1]



Western Blot for Akt Phosphorylation

Objective: To assess the inhibitory effect of **ESI-09** on EPAC-mediated downstream signaling, such as Akt activation.

Materials:

- Cells of interest (e.g., AsPC-1 cells)
- · 6-well plates
- ESI-09 stock solution
- EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, total Akt)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Culture cells in 6-well plates to 70-80% confluency.[4]
- Serum-starve the cells for 12-24 hours.[1][4]
- Pre-treat the cells with varying concentrations of ESI-09 for a specified time (e.g., 5 minutes).
- Stimulate the cells with an EPAC activator (e.g., 10 μM 007-AM) for 5-10 minutes.
- Wash the cells with ice-cold PBS and lyse them.[1]



- Determine protein concentration using a BCA assay.[1]
- Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.
- Block the membrane (e.g., 5% non-fat milk or BSA in TBST).[4]
- Incubate the membrane with primary antibodies overnight at 4°C.[4]
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect protein bands using an ECL substrate and image the blot.[4]

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of **ESI-09** on cell migration.

Materials:

- Cells of interest
- 24-well plates with Transwell inserts (e.g., 8 μm pore size)
- Serum-free and complete culture medium
- ESI-09 stock solution
- Methanol and Crystal Violet for fixing and staining

Procedure:

- Pre-treat cells with ESI-09 or vehicle control in serum-free medium for a specified time (e.g., 2-4 hours).
- Add complete medium (containing chemoattractant, e.g., FBS) to the lower chamber of the 24-well plate.[1]
- Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.[1]

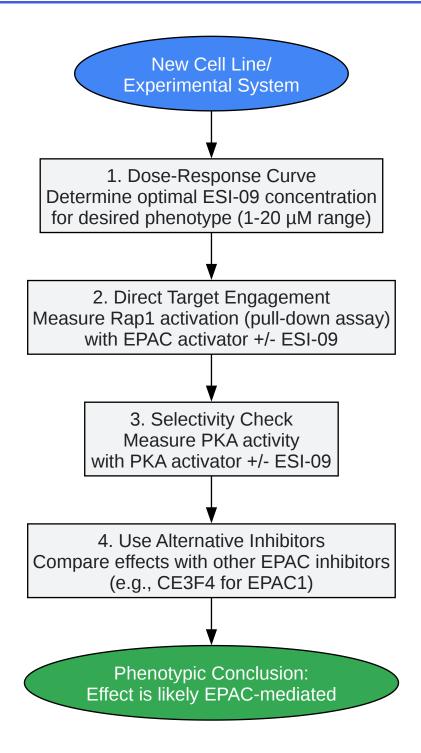


- Incubate for 12-24 hours at 37°C.[1]
- After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.[1]
- Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]
- Count the number of migrated cells in several random fields under a microscope.[1]

Validation of ESI-09 Specificity

When using **ESI-09** in a new cell line or experimental system, it is crucial to validate its ontarget specificity.





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Caption: A logical workflow for validating the specificity of **ESI-09** in a new experimental system.



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